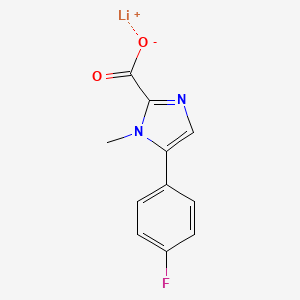
N-(4-aminocyclohexyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminocyclohexyl)-2-phenylacetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminocyclohexyl group attached to a phenylacetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-2-phenylacetamide typically involves the hydrogenation of 4-nitrophenyl acetic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions . The resulting 4-aminophenyl acetic acid is then further hydrogenated to produce 4-aminocyclohexyl acetic acid. This intermediate is then reacted with phenylacetyl chloride to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and subsequent reactions. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-aminocyclohexyl)-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Alkyl halides, solvents like dichloromethane (DCM), and catalysts such as triethylamine (TEA).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
N-(4-aminocyclohexyl)-2-phenylacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-aminocyclohexyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-aminocyclohexyl)-2-phenylacetamide: Unique due to its specific aminocyclohexyl and phenylacetamide structure.
N-(4-aminocyclohexyl)-2-phenylpropanamide: Similar structure but with a propanamide group instead of acetamide.
N-(4-aminocyclohexyl)-2-phenylbutanamide: Contains a butanamide group, offering different chemical properties and reactivity.
Uniqueness
This compound stands out due to its balanced reactivity and stability, making it suitable for a wide range of applications. Its specific structure allows for targeted interactions with molecular targets, enhancing its potential in therapeutic and industrial applications .
Propiedades
Fórmula molecular |
C14H20N2O |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
N-(4-aminocyclohexyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H20N2O/c15-12-6-8-13(9-7-12)16-14(17)10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) |
Clave InChI |
PSKVDRWVQVFDEE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(4aR,7aR)-octahydro-1lambda6-pyrrolo[3,4-e][1,2]thiazine-1,1-dione hydrochloride](/img/structure/B13475341.png)



![N-[2-(benzyloxy)ethyl]guanidine hydrochloride](/img/structure/B13475376.png)



![1-[2-(Aminomethyl)phenyl]ethan-1-ol hydrochloride](/img/structure/B13475386.png)





